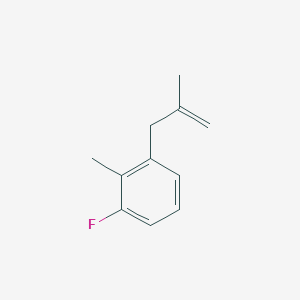

3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene

描述

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-methyl-3-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F/c1-8(2)7-10-5-4-6-11(12)9(10)3/h4-6H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYOJMYVJJTBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted aromatic compounds.

科学研究应用

3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

相似化合物的比较

Key Structural Insights :

- Halogen vs. Alkyl Substitution : The fluorine in the target compound reduces ring reactivity compared to chlorine analogs (e.g., 3-(2-Chlorophenyl)-2-methyl-1-propene) due to higher electronegativity and weaker leaving-group ability .

- Positional Isomerism : The 2,4- and 2,6-dimethylphenyl analogs () demonstrate how methyl group placement affects steric hindrance and intermolecular interactions.

Physical and Chemical Properties

Key Observations :

- Limited data exist for the target compound’s physical properties, but analogs like 3-Chloro-2-methyl-1-propene suggest volatility and organic solubility .

- Increased molecular weight in aryl-substituted derivatives (e.g., 166.65 g/mol for the chlorophenyl analog) correlates with higher boiling points compared to simpler aliphatic analogs .

Reactivity and Stability

- Electrophilic Substitution : The fluorine atom deactivates the phenyl ring, directing electrophiles to meta/para positions. In contrast, chlorinated analogs (e.g., 3-(2-Chlorophenyl)-2-methyl-1-propene) may undergo nucleophilic aromatic substitution under harsher conditions .

- Polymerization : The propene backbone is prone to radical or ionic polymerization, similar to copolymers like isobutylene/isoprene (CAS 9010-85-9) used in viscosity control .

- Stability : Fluorine’s strong C-F bond enhances thermal and oxidative stability compared to chlorine-containing analogs .

生物活性

3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 150.19 g/mol. Its structure features a propene group and a fluorinated aromatic ring, which enhances its reactivity and interaction with biological macromolecules. The presence of the fluorine atom is significant as it can modulate enzyme activity and receptor binding, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to:

- Enzyme Interaction : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This is facilitated by the double bond in the propene chain and the electron-withdrawing effects of the fluorine atom.

- Receptor Binding : The aromatic ring structure allows for π-π interactions and hydrophobic interactions with receptor sites, which can enhance binding affinity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal properties. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens . Although specific data on this compound's antimicrobial efficacy is limited, the structural characteristics suggest potential activity.

- Anticancer Potential : The compound's ability to inhibit specific enzymes related to cancer progression has been explored. For example, related compounds have been investigated for their role as Raf inhibitors in treating various cancers such as acute myelogenous leukemia and melanoma . This suggests that this compound may also possess similar therapeutic potential.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to this compound:

- Antimicrobial Studies : Research on structurally similar compounds has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values ranged widely across different bacterial strains, suggesting varying potency based on structural modifications .

- Pharmacological Investigations : Ongoing research is focused on elucidating the pharmacological profiles of fluorinated compounds in drug development. The unique properties imparted by fluorine substitution are being examined for their implications in enhancing drug efficacy and selectivity.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-methylphenol | Fluorine atom and hydroxyl group | Antimicrobial properties |

| 4-Fluoro-3-methylphenol | Similar aromatic structure | Distinct reactivity patterns |

| 2-Fluoro-4-methylphenol | Fluorine substitution at another position | Potentially different biological activities |

The above table illustrates how structural variations among fluorinated compounds can lead to diverse biological activities, further emphasizing the importance of specific functional groups in mediating these effects.

常见问题

(Basic) What are the optimal synthetic routes for 3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene, and how can reaction conditions be controlled to minimize side products?

Methodological Answer:

The synthesis typically involves halogenation and alkylation steps. A Claisen-Schmidt condensation approach (as used for structurally similar enones) is adaptable:

- Step 1: React 3-fluoro-2-methylbenzaldehyde with a methyl-substituted propanone derivative under basic conditions (e.g., NaOH in ethanol at room temperature) to form the α,β-unsaturated ketone intermediate .

- Step 2: Reduce the ketone to the propene derivative using catalytic hydrogenation or selective reducing agents (e.g., NaBH4 with controlled stoichiometry).

Critical Parameters:

- Temperature: Maintain 0–25°C during condensation to avoid over-alkylation.

- Solvent: Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound from byproducts like unreacted aldehydes or oligomers.

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using DEPT-135/APT spectra. The fluorine atom induces splitting patterns in aromatic protons (δ 6.8–7.2 ppm), while the methyl groups appear as singlets (δ 1.8–2.2 ppm) .

- FT-IR: Confirm the C=C stretch (~1640 cm⁻¹) and absence of ketone C=O (~1700 cm⁻¹) post-reduction .

- HPLC-MS: Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%) and detect impurities (e.g., residual aldehydes or oxidation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。